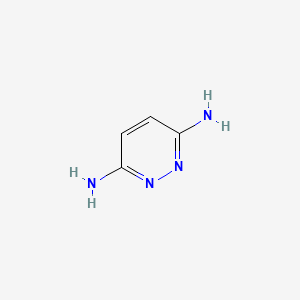

Pyridazine-3,6-diamine

描述

Historical Context and Significance of Pyridazine (B1198779) Core Structures

The pyridazine nucleus is a foundational scaffold in heterocyclic chemistry. Historically, pyridazine and its derivatives have been recognized for their wide range of biological activities. rjptonline.orgscholarsresearchlibrary.com The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts distinct electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding. nih.gov These characteristics have made pyridazine-based compounds valuable in medicinal chemistry, where they have been investigated for numerous therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. rjptonline.orgnih.govresearchgate.net

Over the years, the synthesis of various pyridazine derivatives has been a focus of organic chemists, leading to a deep understanding of their reactivity and potential as building blocks for more complex molecules. researchgate.net The functionalization of the pyridazine ring at different positions has allowed for the fine-tuning of its physicochemical properties, expanding its utility in drug discovery and materials science. scholarsresearchlibrary.com

Relevance of Pyridazine-3,6-diamine in Contemporary Chemical Research

In modern chemical research, this compound serves as a versatile building block and a key intermediate in the synthesis of a variety of functional molecules. cymitquimica.com Its diamino substitution allows for a range of chemical transformations, making it a valuable precursor for creating libraries of compounds with diverse functionalities.

One of the primary areas of interest is in medicinal chemistry. Researchers have synthesized derivatives of this compound and investigated their potential as therapeutic agents. For instance, N3, N6-diphenylthis compound derivatives have been studied as potential dihydrofolate reductase inhibitors with antimicrobial activity. jpionline.orgrjptonline.org The core structure is considered a "privileged scaffold" because of the broad spectrum of biological activities exhibited by its derivatives, including anticancer properties. nih.gov

Beyond pharmaceuticals, this compound and its derivatives are also explored in materials science. The ability of the diamine to participate in hydrogen bonding and coordinate with metal ions makes it a candidate for the development of novel materials with specific structural and electronic properties. For example, the self-assembly of pyridazine derivatives has been studied for the formation of nano- and micro-scale fibrous structures. oup.com

Scope and Objectives of Research on this compound

The overarching goal of research involving this compound is to leverage its unique chemical structure to develop new molecules with tailored properties for specific applications. The key objectives can be summarized as follows:

Synthesis of Novel Derivatives: A primary objective is the design and efficient synthesis of new derivatives of this compound. This involves exploring various chemical reactions to modify the amino groups or the pyridazine ring itself, leading to a diverse range of compounds for further investigation. jpionline.org

Exploration of Biological Activity: A significant focus is on the discovery of new therapeutic agents. Researchers aim to synthesize and screen this compound derivatives for a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rjptonline.orgnih.gov

Structure-Activity Relationship (SAR) Studies: A crucial objective is to understand the relationship between the chemical structure of this compound derivatives and their biological activity. By systematically modifying the structure and evaluating the resulting changes in efficacy, researchers can identify key pharmacophoric features and optimize lead compounds for improved potency and selectivity.

Development of New Materials: Research also aims to utilize this compound in the creation of advanced materials. This includes the synthesis of polymers, coordination complexes, and self-assembling systems with potential applications in electronics, optics, and nanotechnology. oup.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyridazine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGSOPZZJKIXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423365 | |

| Record name | Pyridazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61070-99-3 | |

| Record name | Pyridazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridazine 3,6 Diamine and Its Derivatives

Established Synthetic Routes to Pyridazine-3,6-diamine

Traditional methods for the synthesis of the pyridazine (B1198779) core and its diamino-substituted derivatives often involve multi-step sequences, beginning with the construction of the heterocyclic ring followed by functional group interconversions.

Cyclization Reactions in Pyridazine-3,6-dione Synthesis

A foundational approach to pyridazine derivatives involves the synthesis of Pyridazine-3,6-dione, a key intermediate. This is commonly achieved through the condensation and cyclization of dicarbonyl compounds or their equivalents with hydrazine (B178648). For instance, the reaction of maleic anhydride (B1165640) with hydrazine hydrate (B1144303) is a well-established method to produce 3,6-dihydroxypyridazine (the tautomeric form of Pyridazine-3,6-dione). google.com This intermediate can then be converted to halogenated pyridazines, which are versatile precursors for amination.

Several variations of this condensation/cyclization strategy have been reported for the synthesis of various pyridazinedione derivatives. mdpi.com These methods often start from pyridazinones and utilize condensation reactions to build fused ring systems. mdpi.com

Amination and Cross-Coupling Strategies from Halogenated Pyridazines

Halogenated pyridazines, particularly 3,6-dichloropyridazine (B152260), are pivotal starting materials for the synthesis of this compound. The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, where the halogen atoms are displaced by amines.

Direct amination of 3,6-dichloropyridazine can be challenging and may result in mixtures of mono- and di-substituted products. researchgate.net For example, the synthesis of 3,6-diaminopyridazine from 3-amino-6-chloropyridazine (B20888) using aqueous ammonia (B1221849) has been reported with low yields. tandfonline.com

More controlled and efficient methods often involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions offer a versatile and efficient route to functionalize halogenated pyridazines. nih.gov The synthesis of various 3,6-disubstituted pyridazines has been successfully achieved using this methodology. nih.gov The reactivity of dichlorodiazines, including dichloropyridazine, with amines can be influenced by the reaction conditions and the nature of the amine. researchgate.netmdpi.com

| Starting Material | Reagent | Reaction Type | Product | Key Features |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | 4-Methoxybenzylamine | Nucleophilic Aromatic Substitution | N,N′-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine | Intermediate step in a two-step synthesis. tandfonline.comtandfonline.com |

| Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate | Primary amines | Nucleophilic Aromatic Substitution | 3,6-disubstituted pyridazines | Part of a multi-step synthesis of potential anticancer agents. nih.gov |

| Dichlorodiazines | Primary or secondary amines | Nucleophilic Aromatic Substitution | Aminochlorodiazines | General method, reactivity varies with the diazine. researchgate.net |

Hydrazine Derivative Cyclizations

The direct construction of the pyridazine ring using hydrazine and its derivatives is a cornerstone of pyridazine synthesis. This approach typically involves the reaction of a 1,4-dicarbonyl compound or a synthetic equivalent with hydrazine hydrate. liberty.educhemtube3d.com The initial reaction forms a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com

This strategy is versatile and has been employed for the synthesis of a wide range of pyridazine derivatives. For instance, 1,2-diacylcyclopentadienes (fulvenes) react with hydrazine hydrate to form 5,6-fused ring pyridazines. liberty.edu Similarly, the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate is a common method for synthesizing 1H-1,2,3-triazolo[4,5-d]pyridazines. nih.gov A notable synthesis of 3,6-diaminopyridazine involves the Raney nickel–catalyzed hydrogenation of 3,6-dihydrazinopyridazine, which itself is prepared from 3,6-dichloropyridazine and hydrazine. tandfonline.com

Novel and Efficient Synthetic Approaches to this compound

Recent advancements in synthetic methodology have focused on improving the efficiency, atom economy, and environmental footprint of this compound synthesis. These include streamlined multi-step syntheses and the development of one-pot procedures.

Two-Step Conversions for this compound Formation

An efficient and practical two-step synthesis of this compound has been developed starting from 3,6-dichloropyridazine. tandfonline.comtandfonline.com This method avoids the issues of low yields and harsh conditions associated with some of the earlier multi-step syntheses. tandfonline.com

| Step | Starting Material | Reagents | Intermediate/Product | Overall Yield |

|---|---|---|---|---|

| 1 | 3,6-Dichloropyridazine | 4-Methoxybenzylamine | N,N′-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine | 78% tandfonline.comtandfonline.com |

| 2 | N,N′-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine | Hydrochloric acid, Ethanol (B145695) | This compound |

One-Pot Synthesis Strategies for Pyridazine Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods for the synthesis of pyridazine derivatives have been reported. For example, a one-pot conversion of a hydrazone to a pyridazinedione derivative has been achieved through a sequence involving the formation of an enamine followed by cyclocondensation. mdpi.comresearchgate.net

Another notable one-pot approach involves a three-component reaction of arylglyoxalmonohydrates, a pyrazolone (B3327878) derivative, and hydrazine hydrate to regioselectively synthesize pyrazolo[3,4-c]pyridazine derivatives. researchgate.net Furthermore, pyridazine C-nucleosides have been synthesized via a mild, three-step one-pot procedure involving a singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization. nih.gov

For the synthesis of aminopyridazine derivatives, a highly regioselective aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides direct access to 6-aryl-pyridazin-3-amines in high yields under metal-free and neutral conditions. organic-chemistry.org These modern synthetic strategies highlight the ongoing efforts to develop more sustainable and efficient routes to valuable pyridazine compounds.

Reductive Cleavage Methodologies for Precursors

Reductive methods are crucial for the synthesis of this compound from various precursors. One notable method involves the catalytic hydrogenation of substituted bipyridyls. For instance, the reduction of 2,2′-dinitro-4,4′-bipyridyl using a palladium on carbon (Pd/C) catalyst yields the corresponding diamine. mdpi.com This diamine can then undergo further transformations to form pyridazine-based structures. Another reductive approach is the reductive cyclization of nitrophenyl-pyridazine carboxylate esters using iron in acetic acid to produce lactams. mdpi.com

A more direct synthesis of a related diamine involves the Pd/C catalyzed hydrogenation of 2,2′-dinitro-4,4′-bipyridyl, which yields the diamine product. mdpi.com Furthermore, the reduction of 3,6-dihydrazinopyridazine with Raney nickel has been reported as a pathway to obtain this compound.

| Precursor | Reducing Agent | Product | Reference |

| 2,2′-dinitro-4,4′-bipyridyl | Pd/C, H₂ | 4,4'-bipyridyl-2,2'-diamine | mdpi.com |

| 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters | Fe/CH₃COOH | Lactams | mdpi.com |

| 3,6-dihydrazinopyridazine | Raney Nickel | This compound |

Functionalization and Derivatization Strategies of this compound

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of functionalized derivatives through various organic reactions.

Amidation and Alkylation Reactions

Amidation of pyridazine scaffolds can be achieved through advanced catalytic methods. For example, a highly selective palladium-catalyzed aminocarbonylation of 3,6-diiodopyridazine (B154836) with a range of primary and secondary amines, including amino acid esters, has been developed. researchgate.net This reaction proceeds via the insertion of carbon monoxide to furnish the corresponding 3,6-diamides in moderate to high yields. researchgate.net The selectivity for single carbon monoxide insertion is attributed to the proximity of the nitrogen atom in the pyridazine ring to the iodo substituent. researchgate.net

Alkylation of pyridazine rings, while a challenge, can be accomplished through specific strategies. For pyridine (B92270) derivatives, a direct position-selective C-4 alkylation has been achieved by employing a maleate-derived blocking group. nih.gov This strategy allows for Minisci-type decarboxylative alkylation at the C-4 position, providing a route to access C-4 alkylated pyridines. nih.gov While not directly demonstrated on this compound, such methodologies for pyridine functionalization could potentially be adapted.

| Starting Material | Reagents | Product | Reaction Type |

| 3,6-diiodopyridazine | Various amines, CO, Pd catalyst | Pyridazine-3,6-dicarboxamides | Aminocarbonylation |

| Pyridine | Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | C-4 alkylated pyridine | Minisci-type alkylation |

Nucleophilic Aromatic Substitution in this compound Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of pyridazine rings. The electron-deficient nature of the pyridazine ring, further enhanced by the presence of two nitrogen atoms, facilitates the attack of nucleophiles. This is particularly effective when good leaving groups, such as halogens, are present at the C3 and C6 positions.

The synthesis of pyridazine derivatives often relies on the nucleophilic displacement of halogen substituents. For instance, the reaction of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids via a Suzuki-Miyaura cross-coupling reaction is a common method for functionalization, which proceeds after an initial nucleophilic substitution to introduce the bromo group. nih.gov The reactivity of the pyridazine ring towards nucleophilic attack is a key factor in the success of these transformations.

In a similar vein, the synthesis of substituted pyrido[2,3-d]pyridazines has been explored, with a focus on the influence of the pyridine nitrogen atom on the reactivity of the pyridazine ring towards aromatic substitutions and other transformations. cornell.edu The inherent electron-withdrawing character of the nitrogen atoms in the pyridazine ring makes it susceptible to nucleophilic attack, a principle that is widely exploited in the synthesis of its derivatives. youtube.com

Schiff Base Condensation for Ligand Synthesis

The amino groups of this compound are reactive towards condensation with carbonyl compounds, leading to the formation of Schiff bases (imines). This reaction is a straightforward and efficient method for the synthesis of ligands with potential applications in coordination chemistry. The general reaction involves the condensation of a primary amine with an aldehyde or ketone. derpharmachemica.com

Schiff bases derived from pyridine-2-aldehyde and various amines have been synthesized and characterized. dergipark.org.tr These reactions typically involve refluxing the aldehyde and amine in an appropriate solvent like ethanol. dergipark.org.tr The resulting Schiff base ligands, containing the characteristic azomethine (-CH=N-) bond, are capable of coordinating with metal ions. For example, novel Schiff base compounds have been synthesized from the condensation of different diamines with aromatic aldehydes, catalyzed by P₂O₅/SiO₂ under solvent-free conditions. researchgate.net

The synthesis of macrocyclic Schiff bases from pyridine-2,6-dicarbohydrazide (B1583541) and dicarbonyl compounds further illustrates the utility of this reaction in creating complex ligand architectures. longdom.org Given the presence of two primary amino groups, this compound is an excellent candidate for the synthesis of both simple and macrocyclic Schiff base ligands.

| Amine Component | Carbonyl Component | Catalyst/Conditions | Product Type |

| Pyridine-2-aldehyde | Substituted amines | Reflux in ethanol | Pyridyl-substituted Schiff base |

| Various diamines | Aromatic aldehydes | P₂O₅/SiO₂, room temperature | Schiff base |

| Pyridine-2,6-dicarbohydrazide | Dicarbonyls | Reflux with acid catalyst | Macrocyclic Schiff base |

Solid-Phase Synthesis Techniques for this compound Analogues

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of heterocyclic compounds for drug discovery. While the application of SPOS to pyridazine derivatives has been somewhat limited, there are notable examples of its successful implementation.

A traceless solid-phase synthesis of 4,5- and 5,6-diaryl-3(2H)-pyridazinones has been developed. thieme-connect.de This approach utilizes an Ellman's resin and involves the attachment of a hydroxymethylhalopyridazinone scaffold, followed by a Suzuki-type C-C coupling reaction assisted by a retro-ene transformation to release the product from the solid support. thieme-connect.de This methodology allows for the generation of disubstituted-3(2H)-pyridazinone libraries and represents a significant advancement in the solid-phase synthesis of pyridazine-based compounds. Although this specific example does not produce this compound analogues directly, the principles and strategies could be adapted for the solid-phase synthesis of diversely substituted this compound libraries.

Advanced Catalytic Systems in this compound Synthesis

Modern organic synthesis heavily relies on the use of advanced catalytic systems, particularly those based on transition metals like palladium, to achieve high efficiency and selectivity. The synthesis and functionalization of this compound and its derivatives have greatly benefited from these developments.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used for the synthesis of functionalized pyridazine derivatives. nih.gov These reactions allow for the formation of C-C bonds between a halogenated pyridazine and a boronic acid, enabling the introduction of various aryl and heteroaryl substituents onto the pyridazine core. nih.gov

Furthermore, palladium-catalyzed aminocarbonylation has been successfully employed for the synthesis of pyridazine dicarboxamides from 3,6-diiodopyridazine. researchgate.net This reaction demonstrates the utility of palladium catalysis in introducing amide functionalities with high selectivity. The development of such catalytic domino processes, which can involve multiple bond-forming events in a single operation, represents an efficient and environmentally friendly approach to complex molecules. For instance, palladium-catalyzed domino reactions have been applied to the synthesis of benzodiazepines, showcasing the power of this strategy. mdpi.com The application of similar advanced catalytic systems holds great promise for the efficient and versatile synthesis of a wide range of this compound derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the diverse functionalization of the pyridazine core. researchgate.net These methods often start from halogenated pyridazines, such as 3,6-dichloropyridazine or 3,6-diiodopyridazine, which can be precursors to the diamine target.

The Suzuki-Miyaura coupling , which forms C-C bonds between organoboron compounds and organic halides, is a versatile method for this purpose. nih.govorganic-chemistry.org Studies on 4-substituted-3,6-dichloropyridazines have shown that the regioselectivity of the coupling is highly dependent on the nature of the substituent at the C4 position. For instance, when the C4 substituent is a primary, secondary, or tertiary amine, the Suzuki-Miyaura reaction preferentially occurs at the C3 position, proximal to the amine group. rsc.org However, the reactivity and selectivity tend to decrease as the steric bulk of the amine substituent increases. rsc.org In contrast, if the C4 substituent is non-basic, the reaction predominantly takes place at the C6 position, likely due to steric hindrance. rsc.org

Another key palladium-catalyzed method is the aminocarbonylation reaction , which introduces amide functionalities. Research has demonstrated the highly selective aminocarbonylation of 3,6-diiodopyridazine with various primary and secondary amines, including amino acid esters. researchgate.net This reaction proceeds via carbon monoxide insertion at both iodo-substituted positions to yield the corresponding 3,6-diamides in moderate to high yields. A notable feature of this transformation is the exclusive formation of amides, without the production of 2-ketoamide byproducts that could arise from double carbon monoxide insertion. researchgate.net This high selectivity is attributed to the close proximity of the pyridazine ring nitrogen to the iodo substituent. researchgate.net

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed C-N bond formation, involving the coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing aryl amines and has been developed over several "generations" of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.org The use of bidentate phosphine (B1218219) ligands like BINAP and DPPF was a significant advancement, allowing for the efficient coupling of primary amines. wikipedia.org

The following tables summarize representative palladium-catalyzed reactions on pyridazine precursors.

Table 1: Site-Selectivity in Suzuki-Miyaura Coupling of 4-Substituted-3,6-dichloropyridazines Data sourced from research on heteroaryl halide coupling. rsc.org

| C4-Substituent | Preferred Reaction Site | Catalyst System Example |

| Primary/Secondary/Tertiary Amine | C3 (Proximal to amine) | Pd(PPh₃)₄ / Na₂CO₃ |

| Non-basic group (e.g., alkoxy) | C6 (Distal to substituent) | Pd(PPh₃)₄ / Na₂CO₃ |

Table 2: Palladium-Catalyzed Aminocarbonylation of 3,6-Diiodopyridazine Data from a study on selective aminocarbonylation. researchgate.net

| Amine Nucleophile | Product | Yield |

| Primary Amines | 3,6-Diamide | Moderate to High |

| Secondary Amines | 3,6-Diamide | Moderate to High |

| Amino Acid Esters | 3,6-Diamide | Moderate to High |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pyridazine compounds aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. acsgcipr.org Key strategies include the use of alternative reaction media like ionic liquids and energy sources such as microwave irradiation.

Ionic liquids (ILs) have emerged as environmentally benign reaction media for pyridazine synthesis. sioc-journal.cn These compounds, which are salts with low melting points, offer advantages such as low volatility, high thermal stability, and recyclability. sioc-journal.cnresearchgate.net Imidazolium-based ionic liquids, for example, have been successfully used as both the solvent and catalyst in inverse-type Diels-Alder reactions to produce pyridazine derivatives. sioc-journal.cn This approach significantly reduces reaction times from days to hours and increases yields compared to conventional methods using volatile organic solvents. sioc-journal.cn Furthermore, the ionic liquid can be recovered and reused multiple times without a significant loss in product yield, aligning with the principles of atom economy and waste reduction. sioc-journal.cn

Microwave-assisted synthesis is another prominent green chemistry technique that dramatically accelerates reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. nih.govmdpi.com This method has been applied to the synthesis of various pyridazine derivatives. For instance, the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and acetylenes to form 3,6-disubstituted pyridazines can be accelerated from several days under reflux conditions to just a few hours in a microwave reactor. nih.govmdpi.com This technology not only saves energy but also enables novel reaction pathways, such as the unexpected cycloaddition of enol tautomers from ketones and aldehydes to afford substituted pyridazines. nih.gov One-pot, multi-component reactions under microwave irradiation, sometimes in solvent-free (neat) conditions, represent a particularly efficient and environmentally friendly strategy, maximizing atom economy and simplifying process workflow. mdpi.comnih.gov

The following table highlights examples of green chemistry approaches in the synthesis of pyridazine-related structures.

Table 3: Application of Green Chemistry Principles in Pyridazine Synthesis

| Green Principle | Technique/Method | Key Advantages | Example Reaction |

| Alternative Solvents | Use of Ionic Liquids sioc-journal.cn | Recyclable, non-volatile, acts as catalyst, mild conditions. | Inverse Diels-Alder reaction for pyridazine derivatives. |

| Energy Efficiency | Microwave Irradiation nih.govmdpi.com | Drastic reduction in reaction time, increased yields, enables novel pathways. | Diels-Alder reactions; one-pot multicomponent synthesis of thiazolyl-pyridazinediones. |

Advanced Spectroscopic and Analytical Characterization of Pyridazine 3,6 Diamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Pyridazine-3,6-diamine, the molecular structure suggests a simple ¹H NMR spectrum due to its symmetry.

Ring Protons: The two hydrogen atoms attached to the pyridazine (B1198779) ring at positions 4 and 5 are chemically equivalent. Therefore, they are expected to produce a single signal, appearing as a singlet in the aromatic region of the spectrum.

Amine Protons: The two amino (-NH₂) groups at positions 3 and 6 are also equivalent. The four protons of these groups would typically give rise to a single, often broad, signal. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The specific chemical shifts (δ) are influenced by the electronic effects of the diamine substituents and the heterocyclic ring.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ring Protons (H-4, H-5) | ~6.5 - 7.5 | Singlet (s) | 2H |

| Amine Protons (-NH₂) | Variable (e.g., ~4.0 - 6.0) | Broad Singlet (br s) | 4H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to be simple, showing only two distinct signals.

C-3 and C-6: These two carbon atoms are chemically equivalent, as each is bonded to a nitrogen atom in the ring and an exocyclic amino group. They will produce a single resonance signal.

C-4 and C-5: These carbon atoms are also equivalent to each other, each being bonded to a hydrogen atom. They will give rise to the second resonance signal in the spectrum.

The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-donating amino groups.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3, C-6 | ~150 - 160 |

| C-4, C-5 | ~115 - 125 |

For more complex derivatives of this compound or to unambiguously confirm assignments, multidimensional NMR techniques are employed. nih.gov These experiments provide correlation data between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment would show a correlation peak between the ring protons (H-4/H-5) and the carbons they are directly attached to (C-4/C-5), confirming their one-bond connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can be used to determine the spatial proximity of atoms. For derivatives, NOESY can help establish stereochemistry and conformation by identifying protons that are close to each other in space, even if they are not directly connected through bonds. ipb.pt

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine and aromatic heterocyclic functional groups.

Key expected vibrational modes include:

N-H Stretching: The amino groups will exhibit symmetric and asymmetric stretching vibrations, typically appearing as one or two sharp-to-medium bands in the 3200-3500 cm⁻¹ region.

Aromatic C-H Stretching: This vibration for the C-H bonds on the pyridazine ring is expected just above 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ groups typically appears in the 1580-1650 cm⁻¹ region.

Ring Stretching: The C=C and C=N stretching vibrations of the pyridazine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. liberty.edu

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend (Scissoring) | 1580 - 1650 | Strong |

| Aromatic Ring C=C & C=N Stretch | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic π-system.

The pyridazine ring itself exhibits π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. researchgate.net The presence of the two electron-donating amino groups (-NH₂) acting as auxochromes is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted pyridazine molecule. This is due to the extension of the conjugated system through the lone pairs on the nitrogen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the verification of the molecular weight and the investigation of the structural integrity of this compound and its analogues. Soft ionization techniques typically yield a prominent molecular ion peak, which for the parent this compound, appears at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 110.12 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high precision. mdpi.com

Electron impact (EI) ionization and other hard ionization methods induce fragmentation, providing valuable insights into the molecule's structure. The fragmentation patterns of pyridazine derivatives are often complex but can be systematically interpreted. researchgate.net Common fragmentation pathways observed in related heterocyclic systems include retro-Diels-Alder reactions on the pyridazine ring and the loss of small neutral molecules. growingscience.com For instance, studies on substituted pyrimido[4,5-c]pyridazines have shown fragmentation involving the loss of molecules like HNCO, followed by further dissociation. growingscience.com The analysis of these fragmentation patterns allows for the detailed structural elucidation of novel derivatives and the identification of unknown compounds.

Table 1: Illustrative Mass Spectrometry Fragmentation Data for Pyridazine Derivatives

| Compound/Fragment | Description | Typical m/z | Reference |

| [M]+ of this compound | Molecular Ion | 110 | nih.gov |

| [M+H]+ of a Dione Derivative | Protonated Molecular Ion | 155 | mdpi.com |

| Retro-Diels-Alder Fragment | Resulting from ring cleavage | Varies | growingscience.com |

| Neutral Loss Fragment | e.g., Loss of HCN, N2 | Varies | growingscience.com |

Note: This table is illustrative. Actual m/z values depend on the specific derivative and ionization method.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal XRD analysis provides detailed information on bond lengths, bond angles, dihedral angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. nih.gov The crystal structure of the parent this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 264939. nih.gov

Studies on various pyridazine derivatives have revealed detailed structural information. For example, the analysis of a substituted pyridazino[4,5-b]indole derivative showed a monoclinic crystal system with a P21 space group. mdpi.com In another example, the crystal structure of a 2-chlorophenyl-substituted pyridazinone derivative highlighted the planarity of the phenylacetamide moiety and the presence of extensive N—H⋯O hydrogen bonds and π-stacking interactions that form helical chains in the crystal lattice. nih.gov Powder XRD (PXRD) can also be employed to confirm the crystalline nature and phase purity of bulk samples. researchgate.net

Table 2: Example Crystallographic Data for a Pyridazine Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21 | mdpi.com |

| a (Å) | 6.23510(10) | mdpi.com |

| b (Å) | 26.0156(4) | mdpi.com |

| c (Å) | 12.4864(2) | mdpi.com |

| β (°) | 93.243(2) | mdpi.com |

| Volume (ų) | 2022.17(6) | mdpi.com |

Note: Data presented is for a substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole to illustrate the type of information obtained from XRD analysis.

Electrochemical Characterization of this compound Derivatives

Electrochemical methods are powerful for probing the redox properties of this compound derivatives. These techniques provide insights into the electronic structure of the molecules, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electrochemical behavior is highly dependent on the nature and position of substituents on the pyridazine ring. peacta.org

Cyclic voltammetry (CV) is the most commonly used technique to investigate the electrochemical properties of pyridazine systems. peacta.org In a typical experiment, the compound is dissolved in a solvent like dimethylformamide (DMF) with a supporting electrolyte, and the potential is scanned at a working electrode (e.g., vitreous carbon). peacta.org

Studies on 3,6-disubstituted pyridazines have shown that the reduction process is highly influenced by the substituents. For example, 3,6-dichloropyridazine (B152260) exhibits three cathodic waves, corresponding to the sequential cleavage of the two carbon-chlorine bonds and the reduction of the pyridazine ring. peacta.org In contrast, monochlorinated pyridazine derivatives typically show two reduction waves. peacta.org The reduction potentials are sensitive to the electronic nature of the substituents. peacta.org

Table 3: Cyclic Voltammetry Reduction Potentials for 3-chloro-6-substituted Pyridazine Derivatives

| Substituent (at position 6) | Epc1 (V vs. fc+/fc) | Epc2 (V vs. fc+/fc) | Reference |

| -Cl | -1.78 | -2.31 | peacta.org |

| -OMe | -2.06 | -2.57 | peacta.org |

| -NH2 | -2.12 | -2.63 | peacta.org |

| -NEt2 | -2.16 | -2.65 | peacta.org |

| 4-nitrophenylamino | -1.68 | -2.01 | peacta.org |

Data recorded in DMF at a vitreous carbon electrode. Epc1 corresponds to the C-Cl bond cleavage, and Epc2 corresponds to the reduction of the pyridazine ring. peacta.org

The redox potentials obtained from cyclic voltammetry studies correlate directly with the electronic properties of the pyridazine derivatives. The presence of electron-donating groups (like -NH2 and -NEt2) makes the reduction more difficult, shifting the reduction potentials to more negative values. peacta.org Conversely, electron-withdrawing groups facilitate reduction, causing a shift to less negative potentials. peacta.org

This trend demonstrates the influence of substituents on the LUMO energy level of the molecule. These electrochemical results are often complemented by spectroscopic techniques like UV-Vis absorption spectroscopy. A good correlation is frequently observed between the electrochemical potentials and the maximum absorption wavelength (λmax), which relates to the HOMO-LUMO gap. peacta.org This correlation underscores the significant π-electron delocalization within the conjugated system, which can be modulated by the donor and acceptor properties of the substituents. peacta.org

Elucidation of Reaction Mechanisms and Reactivity Patterns of Pyridazine 3,6 Diamine

Investigation of Nucleophilic Reactivity at the Pyridazine (B1198779) Core

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent electronegative nitrogen atoms. This deficiency is most pronounced at the carbon positions adjacent to the ring nitrogens (C3 and C6) and, to a lesser extent, at C4 and C5. mdpi.com The inherent electron-withdrawing nature of the ring makes it susceptible to nucleophilic attack.

However, in Pyridazine-3,6-diamine, the two amino groups at the C3 and C6 positions act as powerful electron-donating groups through resonance. This donation of electron density partially counteracts the electron deficiency of the ring carbons, making direct nucleophilic substitution on the ring (i.e., displacing a hydride ion) difficult. Instead, the nucleophilic character of the molecule is primarily expressed through the exocyclic amino groups. These amino groups are readily protonated and can act as potent nucleophiles in various chemical transformations.

The physicochemical properties of the pyridazine core are critical to its reactivity profile. mdpi.comnih.gov Key characteristics include:

High Dipole Moment: The arrangement of the nitrogen atoms creates a significant dipole moment, which influences the molecule's solubility and its interaction with other polar reagents and solvents.

Hydrogen Bonding Capability: The ring nitrogen atoms are strong hydrogen bond acceptors, while the N-H protons of the amino groups are effective hydrogen bond donors. This facilitates intermolecular interactions that can influence reaction pathways and crystal packing. nih.gov

Tautomerism: The presence of amino groups allows for potential amino-imino tautomerism. Although the diamino form is generally predominant, the imino tautomer can participate in certain reaction sequences, offering an alternative reactive pathway. nih.gov

The primary nucleophilic reactivity of this compound is centered on the exocyclic amino groups, which readily attack electrophilic centers. The pyridazine core itself primarily serves to modulate the properties and reactivity of these attached functional groups.

Mechanistic Pathways of this compound Cyclization Reactions

This compound is a key precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-c]pyridazines and triazolo[4,3-b]pyridazines. The two amino groups provide suitably positioned nucleophilic centers for annulation reactions with bifunctional electrophiles.

A common cyclization pathway involves the reaction of this compound with 1,3-dielectrophiles, such as β-ketoesters or malonic esters, to form a fused pyrimidine (B1678525) ring. The mechanism for this transformation is generally proposed to proceed through several key steps:

Initial Nucleophilic Attack: One of the exocyclic amino groups performs a nucleophilic attack on one of the electrophilic centers (e.g., a carbonyl carbon) of the reagent.

Intermediate Formation: This attack typically leads to the formation of an enamine or a Schiff base intermediate after a condensation step (loss of water or alcohol).

Intramolecular Cyclization: The second exocyclic amino group then attacks the remaining electrophilic center within the same molecule. This intramolecular step is often the key ring-closing step.

Aromatization: The resulting cyclic intermediate undergoes a final dehydration or elimination step to yield the stable, aromatic fused heterocyclic product.

For instance, the reaction with a β-ketoester would lead to a pyrimido[4,5-c]pyridazinone derivative. Similarly, reaction with a 1,3-diketone would yield a substituted pyrimido[4,5-c]pyridazine.

The synthesis of fused triazole rings, such as in the nih.govcombichemistry.comtriazolo[4,3-b]pyridazine system, typically requires prior modification of one amino group into a more suitable functional group like a hydrazine (B178648). nih.govcombichemistry.com However, direct cyclization pathways can also be envisioned. The general mechanism involves reaction with a reagent that provides a single carbon atom, such as formic acid or an orthoester. The pathway involves the formation of an amidine intermediate followed by oxidative cyclization or reaction with a reagent like cyanogen (B1215507) bromide, which can react with both amino groups to form a fused 2-amino-triazole ring.

| Reactant | Fused Ring System | General Mechanistic Pathway |

|---|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Pyrimido[4,5-c]pyridazine | Condensation → Enamine formation → Intramolecular cyclization → Dehydration |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrimido[4,5-c]pyridazinone | Amidation → Intramolecular cyclization → Dehydration |

| Cyanogen bromide | nih.govcombichemistry.comTriazolo[4,3-b]pyridazin-3-amine | Guanidine formation → Intramolecular cyclization |

| Carbon disulfide | Thiadiazolo[4,3-b]pyridazine derivative | Dithiocarbamate formation → Intramolecular cyclization → Elimination |

Kinetic and Thermodynamic Aspects of this compound Transformations

While specific quantitative kinetic and thermodynamic data for the reactions of this compound are not widely reported, the principles governing its transformations can be understood from a qualitative perspective.

Kinetic Aspects: The rates of reactions involving this compound are primarily influenced by the activation energy of the rate-determining step. In cyclization reactions, this step is often the initial nucleophilic attack of the amino group or the subsequent intramolecular ring closure.

Nucleophilicity: The reaction rate is directly proportional to the nucleophilicity of the amino groups. This can be influenced by the solvent and the presence of other substituents on the pyridazine ring.

Electrophilicity: The rate is also dependent on the electrophilicity of the co-reactant. More reactive electrophiles, such as acid chlorides or aldehydes, will generally react faster than less reactive ones, like esters or ketones.

Steric Hindrance: Steric bulk near the reacting centers (either on the pyridazine ring or the electrophile) can impede the approach of the reactants, slowing the reaction rate.

Product Stability: Cyclization reactions leading to the formation of fused aromatic systems are typically thermodynamically favorable. The high stability of the resulting aromatic product, endowed by significant resonance energy, acts as a strong driving force for the reaction.

Equilibrium Control: Many of the initial condensation steps in these reaction sequences are reversible (e.g., imine formation). To drive the reaction to completion, conditions are often employed to remove a small molecule byproduct, such as water or alcohol. According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more products. This is commonly achieved by using a Dean-Stark apparatus or carrying out the reaction at high temperatures.

Ring Strain: The formation of five- or six-membered fused rings is generally favored as these structures have minimal ring strain.

Role of Intermediates in this compound Reaction Sequences

The transformation of this compound into more complex molecules proceeds through a series of reactive intermediates that are typically not isolated. Understanding these transient species is crucial for elucidating the reaction mechanism.

Tautomeric Intermediates: this compound can exist in tautomeric forms, specifically the amino-imino form. While the diamino tautomer is the most stable and prevalent, the mono-imino or di-imino forms can act as transient intermediates. The imino tautomer possesses a nucleophilic ring nitrogen and an electrophilic imine carbon, offering alternative reactivity patterns compared to the amino form. nih.gov

Acyclic Condensation Intermediates: In cyclization reactions with bifunctional electrophiles, the first step is often a condensation reaction that forms an acyclic intermediate. For example, reaction with a 1,3-diketone initially forms an enaminone, where one of the amino groups has condensed with a carbonyl group. This acyclic species contains both the nucleophile (the second amino group) and the electrophile (the second carbonyl group) required for the subsequent ring-closing step.

Cyclic Hemiaminal/Aminal Intermediates: The intramolecular cyclization step often proceeds through a cyclic, non-aromatic intermediate, such as a hemiaminal or tetrahedral intermediate. These species are typically unstable and readily eliminate a molecule of water or alcohol to achieve aromaticity, which provides a strong thermodynamic driving force.

σ-Adducts (Meisenheimer Complexes): While this compound itself is not primed for nucleophilic aromatic substitution (as it lacks a good leaving group), this type of intermediate is fundamental to the reactivity of the pyridazine core in general. If a related derivative, such as 4-chloro-pyridazine-3,6-diamine, were to react with a nucleophile, the reaction would proceed via a resonance-stabilized, negatively charged σ-adduct, also known as a Meisenheimer complex. The stability of this intermediate is key to facilitating the substitution.

Influence of Substituents on Reaction Selectivity and Efficiency

When the pyridazine core of this compound is further substituted (e.g., at the 4- or 5-position), the symmetry of the molecule is broken, introducing issues of regioselectivity. The nature and position of these substituents have a profound impact on the efficiency and outcome of subsequent reactions.

Electronic Effects: Substituents exert influence through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CN, -Cl) placed at the 4-position will decrease the electron density of the entire ring. This reduces the nucleophilicity of both amino groups, potentially slowing down the reaction rate. The effect will be more pronounced on the adjacent amino group at the 3-position.

Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -CH₃) at the 4-position will increase the electron density of the ring, enhancing the nucleophilicity of the amino groups and increasing the reaction rate.

Regioselectivity: In an unsymmetrically substituted this compound, the two amino groups become electronically and sterically distinct. In cyclization reactions, the more nucleophilic (less sterically hindered) amino group will typically react first. For example, an EWG at the 4-position would likely direct the initial attack in a cyclization reaction to occur at the 6-amino group, which is further from the deactivating influence of the substituent.

Steric Effects: Bulky substituents adjacent to an amino group can hinder its ability to react with an electrophile. This steric hindrance can be exploited to control the regioselectivity of a reaction, forcing the reaction to occur at the less hindered amino group.

| Substituent at C4 | Electronic Effect | Effect on Nucleophilicity of Amino Groups | Predicted Site of Initial Reaction |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly electron-withdrawing | Decreased (C3-NH₂ > C6-NH₂) | C6-NH₂ |

| -Cl (Chloro) | Inductively withdrawing, weakly resonance donating | Decreased (C3-NH₂ > C6-NH₂) | C6-NH₂ |

| -CH₃ (Methyl) | Weakly electron-donating | Increased (C3-NH₂ > C6-NH₂) | C3-NH₂ |

| -OCH₃ (Methoxy) | Strongly electron-donating by resonance | Increased (C3-NH₂ > C6-NH₂) | C3-NH₂ |

Coordination Chemistry of Pyridazine 3,6 Diamine As a Ligand

Design Principles for Pyridazine-3,6-diamine Based Ligands

Key design principles include:

Hydrogen Bonding: The pyridazine (B1198779) nitrogen atoms are effective hydrogen bond acceptors. nih.gov The amino groups at the 3 and 6 positions introduce additional hydrogen bond donor capabilities. This dual hydrogen bonding capacity is a crucial consideration in the design of supramolecular assemblies and in directing the geometry of metal complexes. nih.gov

Electronic Effects: The pyridazine ring is electron-deficient, particularly at the C-3 and C-6 positions. rsc.org This influences the properties of the attached amino groups and can be exploited to tune the electronic environment of the coordinated metal ion. The electron-withdrawing nature of the pyridazine ring can enhance the π-backbonding ability of the ligand system. nih.gov

Steric Factors: While the pyridazine ring itself is a planar aromatic system, the introduction of substituents on the amino groups or the pyridazine ring can create steric hindrance that influences the coordination geometry and the stability of the resulting complexes. nih.gov

Bridging Capability: The arrangement of the two nitrogen atoms in the pyridazine ring makes it an excellent bridging ligand, facilitating the formation of dinuclear or polynuclear metal complexes. This property is fundamental to the design of magnetic materials and catalysts where metal-metal interactions are desired.

Synthesis and Characterization of Metal Complexes with this compound

Complexation with First-Row Transition Metals

This compound and its derivatives readily form complexes with first-row transition metals. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent.

For instance, a series of first-row transition metal complexes with an unsymmetrically disubstituted pyridazine ligand, picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), have been synthesized. nih.gov Reaction of PIPYH with divalent nickel, copper, and zinc nitrates in ethanol (B145695) yielded complexes of the type [Cu(II)(PIPYH)(NO3)2] and M(PIPYH)22 where M = Ni(II) or Zn(II). nih.gov In the presence of a base like triethylamine, deprotonated complexes such as [Cu(II)(PIPY)(NO3)], Ni(II)(PIPYH)(PIPY), and [Zn(II)(PIPY)2] were formed. nih.gov Cobalt(II) was observed to oxidize to Cobalt(III) to form Co(III)(PIPY)2 in both neutral and basic conditions. nih.gov

These complexes are characterized by various spectroscopic techniques including IR, UV-Vis, and in some cases, X-ray crystallography. The infrared spectra of these complexes typically show a shift in the vibrational frequencies of the pyridazine and amino groups upon coordination to the metal ion.

| Complex | Metal Ion | Stoichiometry (Metal:Ligand) |

| [Cu(II)(PIPYH)(NO3)2] | Copper(II) | 1:1 |

| Ni(II)(PIPYH)22 | Nickel(II) | 1:2 |

| Zn(II)(PIPYH)22 | Zinc(II) | 1:2 |

| [Cu(II)(PIPY)(NO3)] | Copper(II) | 1:1 |

| Ni(II)(PIPYH)(PIPY) | Nickel(II) | 1:2 |

| [Zn(II)(PIPY)2] | Zinc(II) | 1:2 |

| Co(III)(PIPY)2 | Cobalt(III) | 1:2 |

Macrocyclic Schiff-Base Ligand Derivations

The amino groups of this compound are reactive towards aldehydes and ketones, allowing for their use in the synthesis of larger, more complex macrocyclic Schiff-base ligands. These reactions are often templated by a metal ion, which directs the condensation reaction to form the macrocycle.

A notable example is the [2+2] Schiff-base condensation of 3,6-diformylpyridazine with a diamine in the presence of a template ion. For instance, the reaction of 3,6-diformylpyridazine and N1-(2-aminoethyl)-N1-(methylene-2-pyridyl)-ethane-1,2-diamine using barium(II) as a template ion yielded the dimetallic macrocyclic complex [Ba(II)2L2(ClO4)4(OH2)]. nih.gov This barium complex can then undergo transmetallation reactions with other first-row transition metals. For example, reaction with copper(II), iron(II), and manganese(II) perchlorates led to the formation of Cu(II)2L24·2MeCN, Fe(II)2L2(MeCN)24, and Mn(II)2L2(MeCN)(OH2)4, respectively. nih.gov

The synthesis of macrocyclic ligands can also be achieved through the condensation of 2,6-diacetylpyridine (B75352) with diamines like 3,6-dioxaoctane-1,8-diamine, where the metal ion controls the reaction pathway. mdpi.com These macrocyclic ligands can encapsulate one or more metal ions, leading to complexes with interesting structural and electronic properties.

N-Heterocyclic Carbene Complexes

While N-heterocyclic carbenes (NHCs) are a significant class of ligands in organometallic chemistry, the development of NHCs derived specifically from this compound is not extensively documented in the reviewed literature. However, the broader class of pyridazine-containing NHC ligands has been explored. For example, a pyridazine-bridged NHC/pyrazole (B372694) ligand has been shown to be a versatile scaffold for a variety of homo- and heterometallic gold(I) carbene complexes. nih.gov These complexes have shown catalytic activity in reactions such as the etherification of 1-indanol. nih.gov

The general synthesis of NHC-metal complexes often involves the deprotonation of an azolium salt precursor in the presence of a metal complex. The resulting free carbene then coordinates to the metal center. Given the reactivity of the amino groups on this compound, it is conceivable that they could be incorporated into the backbone of an NHC precursor, potentially leading to novel ligand architectures.

Coordination Modes and Geometrical Structures of this compound Complexes

This compound and its derivatives exhibit a variety of coordination modes, leading to diverse geometrical structures in their metal complexes. The specific coordination is influenced by the metal ion, the other ligands present, and the reaction conditions.

Bidentate Chelating: The ligand can coordinate to a single metal center through one of the pyridazine nitrogen atoms and the nitrogen of an adjacent amino group, forming a five-membered chelate ring.

Bridging: The two nitrogen atoms of the pyridazine ring can bridge two metal centers. This is a common coordination mode and leads to the formation of dinuclear and polynuclear complexes. In the dimetallic macrocyclic complexes derived from 3,6-diformylpyridazine, the pyridazine moieties bridge the two metal centers in the barium(II) and manganese(II) complexes. nih.gov

Monodentate: In some cases, the ligand may coordinate through only one of the pyridazine nitrogen atoms.

The resulting geometrical structures are highly variable. X-ray diffraction studies have revealed a range of coordination geometries:

Octahedral: In the complex Fe(II)2L2(MeCN)24, the iron(II) ions have an octahedral geometry. nih.gov

Square Pyramidal: The copper(II) ions in Cu(II)2L24·2MeCN adopt a square pyramidal geometry. nih.gov

Pentagonal Bipyramidal: In the manganese(II) complexes, Mn(II)2L2(MeCN)(OH2)4, each manganese(II) ion is seven-coordinate with a distorted pentagonal bipyramidal geometry. nih.gov

Ten-coordinate: The barium(II) ions in the template complex [Ba(II)2L2(ClO4)4(OH2)] have an irregular ten-coordinate geometry. nih.gov

In dicopper(II) complexes of pyridazine-3,6-dicarbaldehyde (B1600363) dioximato, the copper(II) ions are in a classical 4+2 environment, being bridged by the two diazine fragments of the tetradentate ligands. nsf.gov

| Complex | Metal Ion | Coordination Geometry |

| Fe(II)2L2(MeCN)24 | Iron(II) | Octahedral |

| Cu(II)2L24·2MeCN | Copper(II) | Square Pyramidal |

| Mn(II)2L2(MeCN)(OH2)4 | Manganese(II) | Distorted Pentagonal Bipyramidal |

| [Ba(II)2L2(ClO4)4(OH2)] | Barium(II) | Irregular Ten-coordinate |

| [Cu2(HL1)2(ClO4)2(H2O)2] | Copper(II) | 4+2 environment |

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound and its derivatives are of significant interest, particularly in the context of developing new magnetic materials. The pyridazine bridge can mediate magnetic exchange interactions between metal centers.

In the case of dicopper(II) complexes with pyridazine-3,6-dicarbaldehyde dioximato ligands, magnetic susceptibility measurements revealed a spin-singlet ground state for both studied complexes, indicating antiferromagnetic coupling between the copper(II) centers. The singlet-triplet energy gaps were determined to be -536(2) and -545(4) cm⁻¹, respectively. nsf.gov

For a series of dinuclear copper(II) complexes with the hexadentate ligand 3,6-bis[(6-methyl-2-pyridyl)(2-pyridyl)methyl]pyridazine, variable-temperature magnetic studies also indicated the presence of antiferromagnetic exchange phenomena.

The electronic properties of these complexes can be probed by techniques such as cyclic voltammetry and UV-Vis spectroscopy. The cyclic voltammogram of Cu2(II)L24·2MeCN in acetonitrile (B52724) shows two distinct reversible one-electron transfer steps, corresponding to the sequential reduction of the two copper(II) centers. nih.gov The electronic spectra of these complexes are characterized by d-d transitions and charge-transfer bands. For example, the complexation of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine with first-row transition metals resulted in a significant shift in the ligand's π → π* transition band around 260 nm.

| Complex | Magnetic Property | J (cm⁻¹) |

| [Cu2(HL1)2(ClO4)2(H2O)2] | Antiferromagnetic | -536(2) |

| [Cu2(HL2)2(ClO4)2(MeOH)n] | Antiferromagnetic | -545(4) |

Catalytic Applications of this compound Metal Complexes

The exploration of this compound as a ligand in catalysis has revealed its potential in facilitating a variety of chemical transformations. The unique electronic and structural properties of this diamine, featuring two adjacent nitrogen atoms within the pyridazine ring and two amino substituents, allow it to form stable and reactive complexes with a range of transition metals. These metal complexes have been investigated for their catalytic prowess in several key organic reactions.

Oxidation Reactions

Research into the application of this compound metal complexes in catalytic oxidation reactions is an emerging field. The design of effective oxidation catalysts often relies on the ability of the ligand to stabilize the metal center in various oxidation states and to mediate electron transfer processes. While extensive data on a broad range of oxidation reactions is still developing, preliminary studies have begun to uncover the potential of these complexes.

Detailed findings from specific research on the use of this compound metal complexes in oxidation reactions are not widely available in the current body of scientific literature.

Enantioselective Hydrogenation

Enantioselective hydrogenation is a critical process in the synthesis of chiral molecules, particularly for the pharmaceutical and fine chemical industries. The success of this reaction often hinges on the design of the chiral ligand that coordinates to the metal center, which in turn dictates the stereochemical outcome of the reaction.

Despite the potential of this compound to be modified into chiral ligands for such applications, there is currently a lack of specific research findings on the use of its metal complexes in enantioselective hydrogenation. The scientific literature accessible does not provide detailed examples or data tables relating to substrates, catalysts, enantiomeric excess, or reaction conditions for this specific application.

Computational and Theoretical Investigations of Pyridazine 3,6 Diamine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Pyridazine-3,6-diamine to predict properties such as molecular geometries, vibrational frequencies, and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com These orbitals are crucial in determining a molecule's reactivity, as the HOMO acts as an electron donor and the LUMO acts as an electron acceptor. irjweb.com The distribution and energy of these orbitals can predict the most likely sites for nucleophilic and electrophilic attacks.

In related aminopyridine compounds, DFT studies have shown that the HOMO is typically located over the pyridine (B92270) ring, while the LUMO resides on the amino groups. ijret.org This suggests that in this compound, an intramolecular charge transfer would likely occur from the pyridazine (B1198779) ring to the amino groups. ijret.org The presence of two electron-donating amino groups at the 3 and 6 positions is expected to raise the energy of the HOMO, making the molecule a better electron donor and thus more reactive towards electrophiles. This increased reactivity is a key factor in its potential biological and chemical applications.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution within a molecule, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions) and are prone to nucleophilic attack.

For substituted pyridines, the presence of an amino group significantly influences the MEP map. Studies on aminopyridines show that the amino group increases the negative electrostatic potential around the heterocyclic nitrogen atom, making it more susceptible to electrophilic attack and N-oxidation. nih.gov In 3-aminopyridine, the amino group makes the ring nitrogen the most likely site for such reactions. nih.gov Based on these findings, for this compound, the two amino groups would be expected to create significant negative potential regions, primarily around the nitrogen atoms of the amino groups and the pyridazine ring, highlighting these areas as the primary sites for interaction with electrophiles.

HOMO-LUMO Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap is indicative of a molecule that is more polarizable, has high chemical reactivity, and low kinetic stability. ijret.org Conversely, a large energy gap suggests high stability and lower chemical reactivity.

DFT calculations on related aminopyridine molecules provide insight into the expected HOMO-LUMO gap for this compound. For instance, calculations using the B3LYP method with a 6-311G++(d,p) basis set have determined the energy gaps for several aminopyridines. ijret.org The low energy gap values observed in these molecules suggest that they are chemically reactive and polarizable. ijret.org Given the presence of two amino groups, this compound is also expected to have a small HOMO-LUMO gap, indicating a high potential for chemical reactivity and bioactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Aminopyridine | -0.2624 | - | - |

| 3-Aminopyridine | -0.1915 | - | - |

| 4-Aminopyridine | -0.2723 | - | - |

| 3,4-Diaminopyridine | -0.2828 | - | - |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes, dynamic interactions, and thermodynamic properties of a system, which is invaluable for understanding the behavior of molecules like this compound in various environments.

Adsorption Mechanism Modeling

MD simulations are a powerful tool for modeling the adsorption of molecules onto surfaces, which is a critical process in catalysis, sensor technology, and material science. By simulating the interactions between the adsorbate (e.g., this compound) and a surface, researchers can understand the adsorption mechanism, determine binding energies, and identify the most stable adsorption configurations.

For example, MD simulations can be used to study the adsorption of nitrogen-containing heterocyclic molecules on surfaces like graphene or metal oxides. researchgate.netmdpi.com These simulations can reveal how the orientation of the molecule, the presence of functional groups (like the amino groups in this compound), and environmental factors (like solvent and temperature) influence the adsorption process. mdpi.comnih.gov Such studies would elucidate how this compound interacts with different materials, which is crucial for designing new functional materials.

Ligand-Target Interactions

In the context of drug discovery and molecular biology, MD simulations are essential for studying the interactions between a ligand, such as a derivative of this compound, and its biological target, typically a protein or nucleic acid. These simulations can predict the binding affinity of a ligand, reveal the key amino acid residues involved in the interaction, and provide insights into the conformational changes that occur upon binding.

MD simulations can be used to explore the stability of a ligand within the active site of a protein over a period of time, often on the nanosecond to microsecond scale. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies and identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. researchgate.net For this compound, such simulations could guide the design of new derivatives with improved binding affinity and selectivity for a specific biological target.

Conformational Analysis and Energy Landscapes of this compound Derivatives

Computational chemistry provides powerful tools for investigating the three-dimensional structures and energetic properties of molecules. In the context of this compound derivatives, conformational analysis is crucial for understanding their biological activity and chemical behavior. This analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and mapping the energy changes associated with transitions between these states, thereby creating an energy landscape.

The conformation of pyridazine derivatives is significantly influenced by non-bonded interactions, such as those between the lone pairs of electrons on the ring's nitrogen atoms and adjacent substituents. For instance, in related 3,6-disubstituted pyridazine systems like 3,6-dialkoxy-pyridazines, repulsive interactions between the lone pairs of electrons on the ether oxygen and the ring nitrogens can lead to a destabilization of a syn conformer, making an anti conformation energetically more favorable. nih.gov The calculated energy differences between such conformers can be substantial, dictating the molecule's preferred shape. nih.gov

Semi-empirical calculations on derivatives like 6-oxoperhydropyridazine-3-carboxylic acids, a class of cyclic amino acid derivatives, have shown that the pyridazinone ring imparts considerable conformational rigidity. researchgate.net The substitution pattern and the relative stereochemistry of substituents on the ring can force the molecule to adopt specific turns, which is a critical feature in medicinal chemistry for mimicking or disrupting peptide structures. researchgate.net These computational studies help in designing molecules with specific, predictable three-dimensional shapes to fit into biological targets. The energy landscape for these derivatives reveals the energy barriers between different conformations, providing insight into their flexibility and the likelihood of adopting a bioactive conformation.

In Silico Prediction of Reactivity and Interaction Mechanisms

In silico methods are indispensable for predicting the chemical reactivity of this compound derivatives and elucidating their interaction mechanisms at a molecular level. These computational approaches, including molecular docking and quantum chemical calculations, allow researchers to screen virtual libraries of compounds and prioritize them for synthesis and biological testing.

Molecular docking is a prominent technique used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein receptor. For example, a docking study on N3, N6-diphenylthis compound derivatives against dihydrofolate reductase revealed binding energies ranging from -5.12 to -8.97 kcal/mol, with one compound, AJ27, identified as the most active. jpionline.org This in silico result correlated well with experimental antimicrobial activity, highlighting the predictive power of such models. jpionline.org

Similarly, an in silico study of 3,6-disubstituted pyridazines as potential anticancer agents identified cyclin-dependent kinase 2 (CDK2) as a probable enzymatic target. nih.govresearchgate.net Docking simulations explored the binding interactions within the CDK2 active site, and subsequent enzymatic assays confirmed the inhibitory activity of the prioritized compounds. nih.govresearchgate.net The study demonstrated that these derivatives possess good inhibitory action, with IC₅₀ values as low as 20.1 nM for the most potent compound. nih.gov

Beyond predicting binding affinity, computational methods are also used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For the aforementioned 3,6-disubstituted pyridazines, in silico predictions suggested an acceptable ADME, physicochemical, and druglike profile for the most promising compounds. nih.govresearchgate.net

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of pyridazine derivatives. researchgate.net These studies can calculate molecular descriptors like bond dissociation enthalpies, ionization potentials, and proton affinities to predict a molecule's antioxidative capacity based on mechanisms such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). researchgate.net Such theoretical investigations help in understanding the fundamental chemical reactivity and guide the design of new derivatives with desired properties. researchgate.netresearchgate.net

Research Findings on In Silico Predictions for Pyridazine Derivatives

Applications of Pyridazine 3,6 Diamine in Advanced Materials Science

Integration into Polymer Systems for Enhanced Properties

The incorporation of pyridazine-based diamines into polymer backbones is a strategic approach to developing high-performance materials with superior thermal and mechanical properties. The rigid heterocyclic structure of the pyridazine (B1198779) unit imparts stiffness and thermal stability to the polymer chain, while the specific geometry can influence chain packing and solubility.

A notable example is the synthesis of a series of polyimides (PIs) using 3,6-bis(4-aminophenoxy)pyridazine (APPD), an aromatic diamine monomer derived from the pyridazine core. researchgate.net These PIs are synthesized via a conventional two-step polycondensation reaction with various commercial aromatic dianhydrides. researchgate.net The resulting polymers exhibit excellent thermal resistance, with high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in demanding environments. Furthermore, these materials can be cast into strong, flexible films with impressive mechanical strength. researchgate.net

The properties of these pyridazine-based polyimides are directly influenced by the dianhydride component used in the polymerization. Research findings have demonstrated a range of properties depending on the specific polymer composition.

| Dianhydride Used | Glass Transition Temperature (Tg) | Temperature at 5% Weight Loss (Td5) | Tensile Strength | Elongation at Break |

|---|---|---|---|---|

| PMDA | 305 °C | 463 °C | 102 MPa | 2.8% |

| BPDA | 258 °C | 455 °C | 95 MPa | 5.5% |

| BTDA | 242 °C | 439 °C | 88 MPa | 6.1% |

| ODPA | 214 °C | 448 °C | 81 MPa | 64.7% |

| 6FDA | 251 °C | 421 °C | 61 MPa | 4.2% |

Development of Optoelectronic Materials

The electron-deficient nature of the pyridazine ring makes it an excellent acceptor moiety for designing donor-acceptor (D-A) type molecules for optoelectronic applications. These materials are crucial for the development of next-generation lighting and display technologies.

Derivatives of pyridazine have been investigated as emitters in Organic Light-Emitting Diodes (OLEDs). For instance, symmetric tetradentate Pt(II) complexes incorporating pyridazine ligands have been synthesized and shown to be highly efficient orange emitters. rsc.org These complexes exhibit excellent thermal stability and narrow emission spectra, which is desirable for high color purity in displays. rsc.org Solution-processed OLEDs fabricated with these emitters have demonstrated high brightness and efficiency. For example, a device based on one such complex, Pt-DPT, achieved a maximum brightness of 54,918 cd/m² and a luminous efficiency of 44.66 cd/A. rsc.org A non-doped device using the same material also showed high performance, with a brightness of 10,873 cd/m² and CIE coordinates of (0.59, 0.40). rsc.org